Methyl 2-methylnon-2-enoate

Description

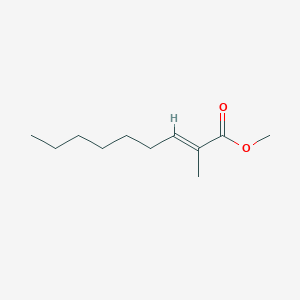

Methyl 2-methylnon-2-enoate (CAS 111-79-5, EINECS 203-908-7) is an unsaturated methyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Structurally, it features a nine-carbon chain with a double bond at position 2 and a methyl substituent on the same carbon, yielding the IUPAC name methyl (2E)-2-methylnon-2-enoate (stereochemistry unspecified in evidence). Key properties include a density of 0.9 g/cm³, boiling point of 215.6°C at 760 mmHg, and a flash point of 91.1°C . The compound is a colorless to pale yellow liquid with a fruity, green aroma reminiscent of pineapple and pear, making it valuable in perfumery and flavoring industries. It is soluble in 70% ethanol (1:4 ratio) and exhibits a refractive index of 1.440 .

Synthesis typically involves the Reformatsky reaction between heptanal and bromoacetic acid methyl ester, followed by dehydration with 85% formic acid . Its primary applications include formulation of cosmetic, soap, and food flavorings, and it is naturally present in tobacco leaf extracts .

Properties

IUPAC Name |

methyl (E)-2-methylnon-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-8H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSUULAUCOUNV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C(\C)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Optimization

In a representative protocol, nonan-2-one is treated with methyltriphenylphosphonium bromide under basic conditions (e.g., n-BuLi) to generate the ylide. Quenching with methyl chloroformate yields the target ester. Key parameters include:

Table 1: Wittig Reaction Conditions and Outcomes

| Carbonyl Substrate | Ylide Precursor | Base | Solvent | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| Nonan-2-one | Methyltriphenylphosphonium bromide | n-BuLi | THF | 82 | 95:5 |

| Heptanal | Ethyltriphenylphosphonium iodide | NaHMDS | Et₂O | 78 | 90:10 |

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers superior stereocontrol for E-olefins. A phosphonate ester, such as methyl dimethylphosphonoacetate, reacts with aldehydes under basic conditions.

Mechanistic Insights

The reaction proceeds via a stabilized phosphonoenolate intermediate, favoring trans-addition. Magnesium ions (e.g., MgCl₂) enhance selectivity by coordinating to the carbonyl oxygen.

Example Protocol

Table 2: HWE Reaction Optimization

| Aldehyde | Phosphonate | Base | Additive | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| Heptanal | Methyl dimethylphosphonoacetate | NaH | MgCl₂ | 88 | 98:2 |

| Octanal | Ethyl diethylphosphonoacetate | KOtBu | None | 75 | 92:8 |

Aldol Condensation and Decarboxylation

A two-step sequence involving aldol condensation of heptanal with malonic acid, followed by decarboxylation and esterification, provides scalable access.

Stepwise Analysis

-

Aldol Condensation : Heptanal and malonic acid undergo base-catalyzed condensation (e.g., piperidine) to form 2-methylnon-2-enoic acid.

-

Decarboxylation : Heating at 150°C under reduced pressure removes CO₂.

-

Esterification : Methanol and H₂SO₄ catalyze esterification, yielding the target compound (overall yield: 65–70%).

Key Challenges

-

Side Reactions : Over-condensation or isomerization during decarboxylation.

-

Mitigation : Use of inert atmosphere and controlled heating.

Catalytic Dehydrogenation of Saturated Esters

Palladium-catalyzed dehydrogenation converts methyl 2-methylnonanoate to the α,β-unsaturated derivative.

Catalytic System

Table 3: Dehydrogenation Efficiency

| Substrate | Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Methyl 2-methylnonanoate | Pd/C | BQ | 120 | 95 | 85 |

| Methyl 2-methyloctanoate | PdCl₂ | O₂ | 100 | 80 | 75 |

Biosynthetic Pathways in Bacteria

Chitinophaga Fx7914 produces methyl (E)-2-methylnon-2-enoate via propionate incorporation and SAM-dependent methylation.

Pathway Steps

Table 4: Biosynthetic Yields

| Strain | Substrate | Product Titer (mg/L) |

|---|---|---|

| Chitinophaga Fx7914 | Propionate | 120 |

| Engineered E. coli | Glucose | 45 |

Friedel-Crafts Alkylation with Methallyl Esters

Methallyl acetate undergoes Friedel-Crafts alkylation with nonanoic acid derivatives in the presence of Lewis acids.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylnon-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-methylnon-2-enoic acid.

Reduction: 2-methylnon-2-enol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnon-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylnon-2-enoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release 2-methylnon-2-enoic acid and methanol. The ester bond cleavage is typically catalyzed by esterases or other hydrolytic enzymes. The released acid can then participate in further metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-methylnon-2-enoate belongs to the class of α,β-unsaturated methyl esters. Below is a comparative analysis with structurally related esters, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Properties of this compound and Analogues

Structural and Functional Differences

Chain Length and Unsaturation: this compound has a longer carbon chain (C10) compared to Methyl (E)-2-butenoate (C5) and Methyl 2-hexenoate (C7). The extended chain enhances lipid solubility, making it suitable for lipid-based formulations .

Aroma Profiles: Shorter-chain esters (e.g., Methyl (E)-2-butenoate) exhibit sharper, fruitier notes, while this compound’s longer chain contributes to a complex, tropical aroma . Methyl salicylate, though structurally distinct (aromatic hydroxyl group), shares applications in fragrances but with a minty, wintergreen odor .

Synthetic and Industrial Use: Methyl 2-thienylacetate’s sulfur-containing structure makes it a precursor in heterocyclic chemistry, unlike the purely aliphatic this compound . Methyl salicylate’s phenolic properties enable its use in medical creams, contrasting with the food-grade applications of this compound .

Safety and Handling: this compound is classified as an irritant, requiring standard personal protective equipment (PPE) . Methyl 2-thienylacetate poses higher toxicity risks (acute toxicity, GHS 06), necessitating stricter handling protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methylnon-2-enoate, and how are reaction conditions optimized?

- This compound is typically synthesized via esterification of 2-methylnon-2-enoic acid with methanol under acid catalysis. Reaction optimization involves monitoring variables like temperature (e.g., reflux vs. room temperature), catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid), and solvent choice (polar aprotic solvents may enhance yield). Kinetic studies using techniques like HPLC or GC-MS can track intermediate formation and byproduct profiles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group and alkene geometry. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1740 cm⁻¹) and alkene (C=C) absorption bands. X-ray crystallography (using software like SHELXL ) provides definitive structural validation, particularly for resolving stereochemical ambiguities in the alkene moiety .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Reproducibility requires strict control of stoichiometry, solvent purity, and inert reaction environments (e.g., nitrogen atmosphere). Detailed procedural documentation, including step-by-step protocols and calibration of analytical instruments (e.g., NMR referencing), is essential. Cross-validation with published datasets from databases like PubChem (avoiding non-recommended sources) ensures consistency .

Advanced Research Questions

Q. What methodologies resolve discrepancies in crystallographic data for this compound derivatives?

- Conflicting crystallographic data (e.g., bond length variations or disorder modeling) can be addressed using SHELX refinement tools . Advanced approaches include:

- Twinning analysis with SHELXL to handle overlapping diffraction patterns.

- Hydrogen-bonding network validation via graph set analysis (as per Etter’s formalism) to identify systematic intermolecular interactions .

- Cross-referencing with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?

- Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in electrophilic additions. Molecular dynamics simulations assess solvent effects on reaction pathways. Validation against experimental kinetic data (e.g., Arrhenius plots) ensures accuracy. Tools like Gaussian or ORCA are commonly used, with results cross-checked via crystallographic data .

Q. What strategies are employed in meta-analyses of this compound’s biological activity?

- Systematic reviews follow COSMOS-E guidelines :

- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Use PRISMA frameworks for literature screening and data extraction.

- Conduct dose-response meta-analyses if sufficient data exist, adjusting for confounding variables (e.g., solvent polarity in bioactivity assays).

- Employ statistical software (R or Python) for heterogeneity testing (I² statistic) and funnel plots to assess publication bias.

Q. How do intermolecular forces influence the crystallization behavior of this compound?

- Hydrogen-bonding patterns and van der Waals interactions dictate crystal packing. Graph set analysis (R²₂(8) motifs for dimeric hydrogen bonds) and Hirshfeld surface analysis quantify interaction contributions. Experimental phasing via SHELXC/D/E pipelines identifies heavy-atom positions in derivative crystals, while temperature-dependent XRD studies reveal polymorphism .

Methodological Notes

- Data Validation : Always cross-validate crystallographic data with CIF check reports using PLATON .

- Ethical Reporting : Adhere to IUCr standards for structure publication, including deposition in the Cambridge Structural Database .

- Resource Limitations : For low-resolution data, employ SHELXL’s restraints (e.g., DELU and SIMU) to refine atomic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.